BenchChemオンラインストアへようこそ!

3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Lipophilicity Drug-likeness Permeability

3-(2-Ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034157-59-8) is a benzothiazole-2-imine derivative supplied as its 4-methylbenzenesulfonate (tosylate) salt with molecular formula C18H22N2O4S2 and molecular weight 394.51 g/mol. The compound belongs to the class of 3-substituted benzo[d]thiazol-2(3H)-imines, a scaffold associated with diverse pharmacological activities including antimicrobial, anticancer, and enzyme inhibitory effects.

Molecular Formula C18H22N2O4S2
Molecular Weight 394.5 g/mol
CAS No. 2034157-59-8
Cat. No. B1405173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
CAS2034157-59-8
Molecular FormulaC18H22N2O4S2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCOCCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C11H14N2OS.C7H8O3S/c1-2-14-8-7-13-9-5-3-4-6-10(9)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,12H,2,7-8H2,1H3;2-5H,1H3,(H,8,9,10)
InChIKeySHSIFGVTYRSMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034157-59-8): Procurement-Grade Benchmarking for Benzothiazole-2-imine Research Compounds


3-(2-Ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034157-59-8) is a benzothiazole-2-imine derivative supplied as its 4-methylbenzenesulfonate (tosylate) salt with molecular formula C18H22N2O4S2 and molecular weight 394.51 g/mol . The compound belongs to the class of 3-substituted benzo[d]thiazol-2(3H)-imines, a scaffold associated with diverse pharmacological activities including antimicrobial, anticancer, and enzyme inhibitory effects . Structurally, it features an ethoxyethyl side chain at the N-3 position and an unsubstituted benzothiazole core, distinguishing it from ring-substituted analogs. The tosylate salt form is selected to enhance crystallinity and handling properties relative to the free base .

Why 3-(2-Ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate Cannot Be Interchanged with Other Benzothiazole-2-imine Analogs in Research Procurement


Although multiple 3-substituted benzo[d]thiazol-2(3H)-imine tosylate salts are commercially available, their physicochemical profiles diverge substantially due to differences in N-3 side chain composition and core substitution patterns. The ethoxyethyl substituent imparts a distinct combination of hydrogen-bond acceptor count (6) and rotatable bond count (5) relative to the shorter-chain 3-ethyl analog (H-acceptors: 5; rotatable bonds: 2) . When core substituents are introduced—such as bromine at position 6 or methyl at position 6—the LogP shifts by 0.76 and 0.31 log units, respectively, altering both solubility and passive membrane permeability predictions . These computational property differences mean that SAR trends, solubility behavior, and synthetic derivatization outcomes observed with one analog cannot be assumed transferable to another, making compound-specific procurement essential for reproducible research.

Quantitative Evidence Guide: Differentiating 3-(2-Ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate from Closest Analogs


LogP Differential: Target Compound vs. 6-Bromo and 6-Methyl Core-Substituted Analogs

The target compound exhibits a computed LogP of 3.46, which is 0.76 log units lower than the 6-bromo analog (LogP 4.22) and 0.31 log units lower than the 6-methyl analog (LogP 3.77) . This LogP range (3.46) falls within the generally accepted optimal range for oral drug-likeness (LogP 1–5), whereas the 6-bromo analog exceeds the commonly cited upper threshold of 5 for CNS drug-likeness and may exhibit reduced aqueous solubility .

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area and H-Bond Acceptor Differential vs. 3-Ethyl Analog

The target compound has a computed TPSA of 92.38 Ų and 6 hydrogen-bond acceptors, compared to 83.15 Ų and 5 H-acceptors for the 3-ethyl analog (CAS 202192-95-8) . The 9.23 Ų TPSA increase and additional H-bond acceptor arise from the ethoxyethyl oxygen atom, which is absent in the ethyl-substituted comparator. TPSA values below 140 Ų are generally associated with favorable oral absorption, but the lower TPSA of the 3-ethyl analog may confer higher passive membrane flux, while the target compound's higher TPSA may favor solubility .

Solubility Hydrogen bonding Bioavailability

Rotatable Bond Count and Conformational Flexibility Differential vs. 3-Ethyl Analog

The target compound possesses 5 rotatable bonds versus only 2 for the 3-ethyl analog (CAS 202192-95-8), a difference of 3 rotatable bonds originating from the ethoxyethyl side chain extension . Higher rotatable bond count is associated with increased conformational entropy penalty upon binding, which can reduce binding affinity but may also enable induced-fit interactions with flexible binding pockets . The target compound's 5 rotatable bonds place it below the commonly cited threshold of 10 rotatable bonds associated with poor oral bioavailability, while providing greater conformational sampling than the rigid 3-ethyl analog .

Conformational entropy Molecular flexibility Binding kinetics

Unsubstituted Benzothiazole Core: Synthetic Versatility vs. Pre-Functionalized Analogs

Unlike the 6-bromo analog (CAS 2034155-44-5, MW 473.40) and the 6-methyl analog (CAS 2034157-13-4, MW 408.53), the target compound (MW 394.51) bears no substituents on the benzothiazole aromatic ring . This absence of core functionalization preserves all four aromatic C–H positions (C-4, C-5, C-6, C-7) as potential sites for electrophilic aromatic substitution, cross-coupling, or directed metalation, whereas the 6-bromo analog has one position blocked and the 6-methyl analog introduces steric and electronic bias at C-6 .

Synthetic tractability Derivatization Scaffold diversity

Vendor Purity Specification: 98% with Batch-Specific QC Documentation

Bidepharm supplies the target compound at a standard purity of 98% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . In comparison, Leyan and Chemenu list purity specifications of 97% for the target compound and its analogs . While this 1% nominal purity difference is modest, the availability of multi-technique batch-specific QC data from Bidepharm enables researchers to verify compound identity and purity before initiating resource-intensive biological assays, reducing the risk of irreproducible results due to unidentified impurities or degradation products .

Quality control Reproducibility Procurement

Tosylate Salt Form: Crystallinity and Handling Advantages vs. Hydrochloride and Free Base Forms

The target compound is formulated as the 4-methylbenzenesulfonate (tosylate) salt, a counterion choice that is reported to improve crystallinity and solid-state stability relative to hydrochloride or free base forms of benzothiazole-2-imines [1]. Related 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine tosylate is explicitly described as having enhanced crystallinity and stability due to the tosylate anion, with the ethoxyethyl group further improving solubility in organic solvents [1]. While direct head-to-head stability data for the target compound is not published, the class-level property of tosylate salts providing superior crystallinity over hydrochloride salts is well-established in pharmaceutical salt selection literature .

Salt selection Solid-state properties Stability

Optimal Research and Industrial Application Scenarios for 3-(2-Ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034157-59-8)


Medicinal Chemistry SAR Campaigns Requiring Balanced Lipophilicity for Target Engagement and Solubility

The target compound's computed LogP of 3.46 positions it in the intermediate lipophilicity range, 0.76 log units below the 6-bromo analog (LogP 4.22), making it preferable for screening campaigns where excessive hydrophobicity would lead to aggregation-based false positives or poor aqueous solubility in assay buffers . The 6 H-bond acceptors and TPSA of 92.38 Ų further support aqueous solubility while maintaining sufficient passive permeability for cell-based assays.

Scaffold Diversification via Late-Stage Functionalization of the Unsubstituted Benzothiazole Core

With all four aromatic C–H positions (C-4 through C-7) available for derivatization, this compound serves as a versatile starting point for parallel library synthesis. Unlike the 6-bromo or 6-methyl analogs, which restrict functionalization at C-6, the target compound enables systematic exploration of substituent effects at any position of the benzothiazole ring, supporting comprehensive SAR development .

Binding Mode Studies Exploiting Intermediate Conformational Flexibility

The target compound's 5 rotatable bonds—compared to only 2 for the rigid 3-ethyl analog—provide conformational sampling that may be advantageous for targets with flexible or induced-fit binding pockets. The ethoxyethyl side chain can adopt multiple low-energy conformations, potentially enabling the compound to adapt to binding sites that are inaccessible to the more constrained 3-ethyl analog, while avoiding the excessive entropic penalty associated with highly flexible ligands .

High-Stringency Procurement Requiring Batch-Specific QC Documentation

For research programs operating under quality management systems (e.g., GLP- compliant laboratories, in vivo pharmacology studies, or multi-institutional collaborative projects), Bidepharm's 98% purity specification with NMR, HPLC, and GC batch analysis provides auditable quality documentation that reduces the risk of irreproducible biological results due to undetected impurities .

Quote Request

Request a Quote for 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.